Cas no 65996-58-9 (9-Deazaguanine)

9-Deazaguanine is a purine analog in which the nitrogen atom at the 9-position of the guanine ring is replaced by a carbon atom. This structural modification imparts unique biochemical properties, making it a valuable tool in nucleic acid research and drug development. It serves as a precursor or intermediate in the synthesis of nucleoside analogs, which are studied for their potential antiviral and anticancer activities. The compound's altered electronic structure can influence base-pairing interactions, providing insights into nucleic acid recognition and enzyme inhibition. Its stability and compatibility with enzymatic systems further enhance its utility in mechanistic studies and therapeutic applications.
9-Deazaguanine structure
9-Deazaguanine structure
商品名:9-Deazaguanine
CAS番号:65996-58-9
MF:C6H6N4O
メガワット:150.1380
MDL:MFCD09540493
CID:516624
PubChem ID:135461003

9-Deazaguanine 化学的及び物理的性質

名前と識別子

    • 2-Amino-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
    • 9-Deazaguanine
    • 2-amino-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
    • 2-amino-1H-pyrrolo[3,2-d]pyrimidin-4(5H)one
    • 2-AMINO-1H-PYRROLO[3,2-D]PYRIMIDIN-4(5H)-ONE
    • 4H-Pyrrolo[3,2-d]pyrimidin-4-one,2-amino-3,5-dihydro-
    • 2-Amino-3,5-dihydro-pyrrolo[3,2-d]pyrimidin-4-one
    • 9-carbaguanine
    • 9-Deazaguanidine
    • 9DG
    • 4H-Pyrrolo[3,2-d]pyrimidin-4-one, 2-amino-1,5-dihydro-
    • H2O1DD3CAN
    • 2-Amino-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
    • FFYPRJYSJODFFD-UHFFFAOYSA-N
    • NSC344522
    • 2-amino-5h-pyrrolo[3,2-d]pyrimidin-4(3h)-one
    • 2-Amino-3,5-dihydropyrrolo(3,2-d)pyrimidin-4-one
    • 4H-Pyrrolo(3,2-d)pyrimidin-4-o
    • 2-Amino-3 pound not5-dihydropyrrolo[3 pound not2-d]pyrimidin-4-one
    • DTXSID20216202
    • NSC-344522
    • BDBM50108005
    • DS-10645
    • 4H-Pyrrolo[3,2-d]pyrimidin-4-one, 2-amino-1,5-dihydro- (9CI)
    • 2-amino-3H,4H,5H-pyrrolo(3,2-d)pyrimidin-4-one
    • NS00073180
    • DB04356
    • 2-Amino-3,5-dihydro-4H-pyrrolo(3,2-d)pyrimidine-4-one
    • CHEMBL367746
    • SCHEMBL1715820
    • SB38177
    • 2-Amino-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one #
    • UNII-H2O1DD3CAN
    • 4H-Pyrrolo(3,2-d)pyrimidin-4-one, 2-amino-1,5-dihydro-
    • DTXCID80138693
    • SCHEMBL4872325
    • Q27457004
    • MFCD09540493
    • 2-AMINO-3,5-DIHYDRO-4H-PYRROLO(3,2-D)PYRIMIDIN-4-ONE
    • 2-amino-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
    • 65996-58-9
    • AKOS006329593
    • 2-AMINO-1,5-DIHYDRO-4H-PYRROLO(3,2-D)PYRIMIDIN-4-ONE
    • AKOS000320629
    • DB-050013
    • 2-amino-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one
    • W-203443
    • 2-Amino-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
    • PD057040
    • 4H-PYRROLO(3,2-D)PYRIMIDIN-4-ONE, 2-AMINO-3,5-DIHYDRO-
    • HY-121106
    • NSC 344522
    • CS-0079471
    • MDL: MFCD09540493
    • インチ: 1S/C6H6N4O/c7-6-9-3-1-2-8-4(3)5(11)10-6/h1-2,8H,(H3,7,9,10,11)
    • InChIKey: FFYPRJYSJODFFD-UHFFFAOYSA-N
    • ほほえんだ: O=C1C2=C(C([H])=C([H])N2[H])N=C(N([H])[H])N1[H]

計算された属性

  • せいみつぶんしりょう: 150.05400
  • どういたいしつりょう: 150.054161
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 225
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.8
  • トポロジー分子極性表面積: 83.3

じっけんとくせい

  • 色と性状: White to Yellow Solid
  • 密度みつど: 1.87
  • ふってん: 452.7°C at 760 mmHg
  • フラッシュポイント: 227.6°C
  • 屈折率: 1.89
  • PSA: 87.56000
  • LogP: 0.41460

9-Deazaguanine セキュリティ情報

9-Deazaguanine 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

9-Deazaguanine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM119291-5g
2-Amino-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
65996-58-9 95%+
5g
$*** 2023-05-29
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
70R0488-500mg
2-Amino-3,5-dihydro-pyrrolo[3,2-d]pyrimidin-4-one
65996-58-9 96%
500mg
¥2177.24 2025-01-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
D76790-100mg
2-Amino-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
65996-58-9 97%
100mg
¥201.0 2023-09-08
Chemenu
CM119291-250mg
2-Amino-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
65996-58-9 95%+
250mg
$262 2021-08-06
TRC
D201330-100mg
9-Deazaguanine
65996-58-9
100mg
$971.00 2023-05-18
TRC
D201330-10mg
9-Deazaguanine
65996-58-9
10mg
$ 170.00 2023-09-08
TRC
D201330-25mg
9-Deazaguanine
65996-58-9
25mg
$ 293.00 2023-09-08
abcr
AB283228-1 g
2-Amino-3,5-dihydro-pyrrolo[3,2-d]pyrimidin-4-one, 97%; .
65996-58-9 97%
1g
€454.40 2023-04-26
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RZ282-50mg
9-Deazaguanine
65996-58-9 97%
50mg
410.0CNY 2021-07-12
Chemenu
CM119291-1g
2-Amino-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
65996-58-9 95%+
1g
$*** 2023-05-29

9-Deazaguanine 合成方法

9-Deazaguanineに関する追加情報

9-Deazaguanine (CAS No. 65996-58-9): A Promising Compound in Medicinal Chemistry

9-Deazaguanine (CAS No. 65996-58-9) is a purine analog that has garnered significant attention in the field of medicinal chemistry due to its unique structural and biological properties. This compound, also known as 8-Azahypoxanthine, is a derivative of guanine with a nitrogen atom replaced by a carbon atom at the 9-position, leading to distinct chemical and biological characteristics.

The structural modification of 9-Deazaguanine has been explored for its potential in various therapeutic applications, particularly in the development of antiviral and anticancer agents. Recent studies have highlighted its ability to inhibit specific enzymes involved in nucleic acid metabolism, making it a valuable lead compound for drug discovery.

In the context of antiviral research, 9-Deazaguanine has shown promising results against several viral infections. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that 9-Deazaguanine derivatives exhibit potent antiviral activity against herpes simplex virus (HSV) and human cytomegalovirus (HCMV). The mechanism of action involves the inhibition of viral DNA polymerase, thereby preventing viral replication and spread.

Beyond its antiviral properties, 9-Deazaguanine has also been investigated for its potential as an anticancer agent. Research conducted at the National Cancer Institute has shown that certain derivatives of 9-Deazaguanine can selectively target and inhibit the growth of cancer cells while sparing normal cells. This selective toxicity is attributed to the compound's ability to interfere with DNA synthesis and repair mechanisms in cancer cells.

The pharmacokinetic and pharmacodynamic properties of 9-Deazaguanine have been extensively studied to optimize its therapeutic potential. Preclinical studies have demonstrated that 9-Deazaguanine exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making it suitable for further development as a drug candidate. Additionally, its low toxicity and high selectivity for target enzymes enhance its safety profile.

In the realm of clinical trials, several derivatives of 9-Deazaguanine are currently under investigation for their efficacy and safety in treating various diseases. For example, a phase II clinical trial evaluating the use of a specific 9-Deazaguanine derivative in patients with advanced solid tumors has shown promising preliminary results, with some patients experiencing significant tumor regression.

The versatility of 9-Deazaguanine extends beyond its direct therapeutic applications. It has also been used as a building block in the synthesis of more complex molecules with enhanced biological activities. For instance, researchers at the University of California have developed novel prodrugs based on 9-Deazaguanine, which are designed to improve drug delivery and reduce side effects.

In conclusion, 9-Deazaguanine (CAS No. 65996-58-9) represents a promising compound in medicinal chemistry with diverse applications in antiviral and anticancer therapy. Its unique structural features and biological activities make it an attractive lead compound for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, the future prospects for this compound appear highly promising.

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